Unii-1uhp520J4V

Description

UNII-1UHP520J4V (CAS 41841-16-1) is a brominated aromatic compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . Key physicochemical properties include:

- LogP (octanol-water partition coefficient): 2.44–2.71 (indicating moderate lipophilicity).

- Solubility: Ranges from 0.0419 mg/mL to 0.219 mg/mL, classified as "soluble" in experimental conditions.

- Pharmacokinetic profile: High gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and selective inhibition of the CYP1A2 enzyme .

- Synthetic accessibility: Rated 1.46 (scale: 1 = easy to synthesize, 10 = difficult) .

The compound is synthesized using 1,4-dioxane as a solvent under optimized reaction conditions, yielding a purity-compliant product suitable for pharmaceutical and material science applications .

Properties

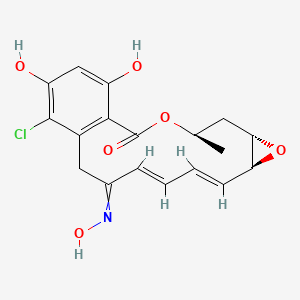

Molecular Formula |

C18H18ClNO6 |

|---|---|

Molecular Weight |

379.8 g/mol |

IUPAC Name |

(4R,6S,8S,9E,11E)-16-chloro-17,19-dihydroxy-13-hydroxyimino-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaen-2-one |

InChI |

InChI=1S/C18H18ClNO6/c1-9-6-15-14(26-15)5-3-2-4-10(20-24)7-11-16(18(23)25-9)12(21)8-13(22)17(11)19/h2-5,8-9,14-15,21-22,24H,6-7H2,1H3/b4-2+,5-3+,20-10?/t9-,14+,15+/m1/s1 |

InChI Key |

PXFCVALKVVALQA-KYWPAZAJSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](O2)/C=C/C=C/C(=NO)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |

Canonical SMILES |

CC1CC2C(O2)C=CC=CC(=NO)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |

Origin of Product |

United States |

Preparation Methods

KF-25706 is synthesized from radicicol through a series of chemical reactions. The synthetic route involves the conversion of radicicol to its oxime derivative under specific reaction conditions. The preparation of KF-25706 typically involves the use of reagents such as hydroxylamine and various solvents .

Chemical Reactions Analysis

KF-25706 undergoes several types of chemical reactions, including:

Oxidation: KF-25706 can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The compound can also undergo reduction reactions, although specific details on the reagents and conditions are limited.

Substitution: KF-25706 can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

KF-25706 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

KF-25706 exerts its effects by binding to the Hsp90 chaperone, interfering with its function. Hsp90 family chaperones are essential for the stability and function of several signaling molecules involved in cell growth and survival. By binding to Hsp90, KF-25706 destabilizes these signaling molecules, leading to their depletion and subsequent inhibition of tumor cell growth . The molecular targets of KF-25706 include proteins such as p185 erbB2, Raf-1, cyclin-dependent kinase 4, and mutant p53 .

Comparison with Similar Compounds

Comparison with Similar Compounds

UNII-1UHP520J4V belongs to a class of brominated esters with structural analogs differing in substituents or functional groups. Below is a comparative analysis with two closely related compounds (similarity scores: 0.98 and 0.92 ) based on structural and functional criteria .

Structural and Physicochemical Comparison

| Property | UNII-1UHP520J4V | Compound A (Similarity: 0.98) | Compound B (Similarity: 0.92) |

|---|---|---|---|

| Molecular Formula | C₉H₉BrO₂ | C₁₀H₁₁BrO₂ | C₈H₇BrO₂ |

| Molecular Weight (g/mol) | 229.07 | 259.10 | 215.05 |

| LogP | 2.44–2.71 | 2.89–3.12 | 2.01–2.25 |

| Solubility (mg/mL) | 0.0419–0.219 | 0.028–0.156 | 0.103–0.305 |

| CYP1A2 Inhibition | Yes | Yes | No |

| BBB Permeability | Yes | No | Yes |

Functional and Pharmacological Differences

Compound A (C₁₀H₁₁BrO₂): Structural difference: Additional methyl group increases molecular weight and lipophilicity (higher LogP), reducing solubility and BBB penetration .

Compound B (C₈H₇BrO₂) :

- Structural difference : Smaller aromatic ring system lowers molecular weight and LogP, enhancing solubility but eliminating CYP1A2 inhibition .

- Application : Suitable for CNS-targeted drug delivery due to retained BBB permeability.

Key Research Findings

Structure-Activity Relationships (SAR) :

- The bromine atom in UNII-1UHP520J4V is critical for CYP1A2 inhibition, as its removal (e.g., in Compound B) abolishes enzyme interaction .

- Methyl substituents (Compound A) increase steric bulk, reducing BBB permeability but enhancing metabolic stability .

Pharmacokinetic Trade-offs :

- UNII-1UHP520J4V balances moderate LogP and solubility, enabling both oral bioavailability and CNS penetration, a rare combination in its class .

Synthetic Challenges :

- Bromination steps in UNII-1UHP520J4V’s synthesis require precise temperature control to avoid byproducts, whereas Compound B’s simpler structure allows higher yields .

Data Tables

Table 1: Physicochemical and Pharmacokinetic Profiles

| Parameter | UNII-1UHP520J4V | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | 229.07 | 259.10 | 215.05 |

| LogP | 2.71 | 3.12 | 2.25 |

| Solubility (mg/mL) | 0.219 | 0.156 | 0.305 |

| CYP1A2 Inhibition | Yes | Yes | No |

| BBB Permeability | Yes | No | Yes |

Table 2: Structural Features Influencing Bioactivity

| Feature | UNII-1UHP520J4V | Compound A | Compound B |

|---|---|---|---|

| Key Substituent | Bromine, ester group | Bromine, methyl-ester group | Bromine, smaller aryl group |

| Impact on LogP | Moderate lipophilicity | Increased lipophilicity | Reduced lipophilicity |

| Role in Bioactivity | CYP1A2 inhibition | Metabolic stability | Enhanced solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.